4-Octylbenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-octylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAZFYWZBSXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570501 | |
| Record name | 1-(4-Octylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176956-02-8 | |
| Record name | 1-(4-Octylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Octylbenzylamine
Established Synthetic Routes to 4-Octylbenzylamine and Precursors
The construction of the this compound molecule can be approached through several established chemical pathways. These routes typically involve the initial synthesis of a substituted benzene (B151609) precursor followed by the introduction of the aminomethyl group.
Reductive Amination Pathways
Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. fishersci.co.uk This process involves two key steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine intermediate to the target amine.
The primary precursor for this pathway is 4-octylbenzaldehyde . This aldehyde can be synthesized from n-octylbenzene through methods such as the Duff reaction or by using reagents like hexamethylenetetramine in trifluoroacetic acid. Once the aldehyde is obtained, it is reacted with an ammonia (B1221849) source to form the corresponding imine. This intermediate is then reduced to yield this compound.
A variety of reducing agents can be employed for this transformation.
Sodium cyanoborohydride (NaBH3CN) is a particularly mild and selective reagent, capable of reducing imines in the presence of more sensitive functional groups like carbonyls. fishersci.co.ukwikipedia.org Its effectiveness is enhanced at a slightly acidic pH, which favors the formation of the iminium ion, the species that is readily reduced. wikipedia.org
Sodium borohydride (B1222165) (NaBH4) is another common and powerful reducing agent used for this purpose. wikipedia.orgnih.govsigmaaldrich.com It effectively reduces aldehydes, ketones, and the intermediate imines to their corresponding alcohols and amines. wikipedia.orgsigmaaldrich.com For enhanced efficiency and ease of work-up, NaBH4 can be used in conjunction with solid supports, such as cation exchange resins (e.g., DOWEX).
The general reaction scheme is as follows:
Imine Formation: 4-Octylbenzaldehyde + NH₃ ⇌ (4-Octylphenyl)methanimine + H₂O
Reduction: (4-Octylphenyl)methanimine + Reducing Agent → this compound
Alkylation and Substitution Reactions
The synthesis of the key precursor, n-octylbenzene , is commonly achieved through Friedel-Crafts reactions. This class of electrophilic aromatic substitution reactions allows for the attachment of alkyl groups to an aromatic ring.
Two main strategies are employed:
Friedel-Crafts Alkylation: This method involves the direct reaction of benzene with an octyl halide (e.g., 1-chlorooctane) or an octene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While direct, this reaction is susceptible to carbocation rearrangements, which can lead to a mixture of isomers, and polyalkylation, where the product is more reactive than the starting material.
Friedel-Crafts Acylation: A more controlled approach involves the acylation of benzene with octanoyl chloride and a Lewis acid catalyst. This reaction forms 1-phenyl-1-octanone. The resulting ketone is less reactive than benzene, preventing over-acylation. The ketone is then subsequently reduced to the desired n-octylbenzene through methods like the Clemmensen or Wolff-Kishner reduction.
These precursor synthesis reactions are foundational for then proceeding to the aminomethylation step as described in other sections.
Advanced Catalytic Approaches in this compound Synthesis
Modern organic synthesis has developed more direct and efficient catalytic methods for producing benzylamines. A notable example is the copper-catalyzed cross-dehydrogenative coupling (CDC). nih.govacs.orgchemistryviews.org This approach allows for the direct synthesis of primary benzylamines from the corresponding alkylarenes. nih.govchemistryviews.org
In this method, an alkylarene such as n-octylbenzene can be coupled with a nitrogen source like benzophenone (B1666685) imine, catalyzed by a simple copper salt such as copper(I) iodide (CuI). chemistryviews.org The reaction directly forms the C(sp³)–N bond at the benzylic position, providing the N-protected benzylamine (B48309), which is then deprotected to afford the final primary amine hydrochloride salt. nih.govacs.org This method is advantageous due to its high practicality, tolerance for air and moisture, and the ability to use low catalyst loadings. nih.govchemistryviews.org
The general steps for this process are:
Catalytic Coupling: n-Octylbenzene + Benzophenone Imine --(CuI catalyst)--> N-(Diphenylmethylene)-4-octylbenzylamine
Deprotection: N-(Diphenylmethylene)-4-octylbenzylamine --(Acid hydrolysis)--> this compound hydrochloride
Functionalization and Derivatization Strategies for this compound
Once synthesized, the this compound molecule can be further modified at two primary locations: the reactive primary amine group and the aromatic ring. These modifications can alter the compound's chemical properties for specific applications.
Amine Group Derivatizations for Enhanced Reactivity or Specificity
The primary amine group of this compound is a nucleophilic site that can undergo a variety of chemical transformations. Derivatization is often performed to protect the amine, enhance its stability, or prepare it for analytical procedures like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Common derivatization strategies include:
Acylation: The amine can be readily converted into an amide by reacting it with an acyl halide or anhydride (B1165640). This is one of the most widely used procedures for protecting primary amines. For peptide synthesis or coupling to carboxylic acids, reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used, often with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and form an active ester intermediate. wikipedia.orgfishersci.nofishersci.cawikipedia.org
Silylation: For GC analysis, the amine can be converted into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. Silylating agents increase the volatility of the compound by reducing intermolecular hydrogen bonding.
The following table summarizes common derivatization reactions for primary amines.
| Derivatization Type | Reagent Class | Common Reagents | Resulting Functional Group |
| Acylation | Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Amide |
| Acylation | Activated Esters | N-Hydroxysuccinimide (NHS) esters | Amide |
| Silylation | Silyl Halides/Amides | HMDS, TMCS, MBDSTFA | Silylamine |
Aromatic Ring Functionalization Methods
The benzene ring of this compound can also be functionalized, typically through electrophilic aromatic substitution or modern C-H activation techniques. The existing substituents—the octyl group and the aminomethyl group—influence the position of any new substituent. Both are activating groups and direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the octyl group, functionalization is expected to occur at the positions ortho to the aminomethyl group (positions 2 and 6).
Advanced catalytic methods offer high regioselectivity. For instance, rhodium-catalyzed C-H activation has been demonstrated for the ortho-alkylation of benzylamine derivatives. In these reactions, the amine group, often protected as a picolinamide, acts as a directing group, guiding the catalyst to activate the adjacent C-H bond. Substrates with electron-donating groups, analogous to the octyl group on this compound, have been shown to produce the desired ortho-functionalized products in high yields.
A representative catalytic system for such a transformation would involve:
Catalyst: Rhodium(II) acetate (B1210297) dimer ([Rh₂(OAc)₄])
Directing Group: Picolinamide (formed by acylating the benzylamine)
This strategy provides a powerful tool for the selective, late-stage functionalization of the aromatic core of molecules like this compound.
Modifications of the Octyl Aliphatic Chain
A comprehensive review of available scientific literature reveals a notable absence of specific research detailing the chemical modifications of the octyl aliphatic chain of this compound. While the broader field of organic chemistry provides general methods for the functionalization of saturated hydrocarbons, such as alkanes, through reactions like halogenation and oxidation, specific applications of these methods to the octyl group in this compound are not documented in the reviewed literature. wikipedia.orgmt.com
General principles of alkane functionalization suggest that the octyl chain could theoretically undergo transformations. For instance, free-radical halogenation is a common method to introduce halogen atoms into an alkane chain. wikipedia.orgmt.com Additionally, oxidation reactions can convert hydrocarbons into alcohols, ketones, or carboxylic acids. google.comresearchgate.net One patent broadly mentions that aromatic compounds with alkyl groups can be converted into derivatives through oxidation or halogenation at the alkyl group, leading to products like aromatic ketones and alcohols, but does not provide specific examples or conditions for this compound. google.com
However, it is crucial to note that the reactivity of the benzylic position and the amino group in this compound would likely compete with or be more favorable for transformation than the relatively inert C-H bonds of the octyl chain under many standard reaction conditions. researchgate.net This may account for the lack of specific reported methodologies focusing on the modification of the octyl substituent.
Without direct experimental evidence or dedicated studies on this compound, any discussion of potential reactions on its octyl chain remains speculative. Therefore, this section concludes that there are no specific, documented research findings for the modification of the octyl aliphatic chain of this compound in the currently available chemical literature.
Catalytic Applications of 4 Octylbenzylamine and Its Derivatives
4-Octylbenzylamine as an Organocatalyst
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often employs amines as catalysts. Primary amines like this compound could theoretically participate in reactions such as iminium or enamine catalysis. However, specific investigations into these applications for this particular compound have not been reported.
Investigations into Phenol (B47542) Oxidation Processes Catalyzed by this compound Systems
The catalytic oxidation of phenols is a significant area of research for synthesizing valuable compounds like quinones and biphenols. While various amine-based systems and metal complexes are known to catalyze phenol oxidation, a search of the scientific literature did not yield any studies where this compound is specifically used or investigated as a catalyst or co-catalyst for these processes. General studies on phenol oxidation often involve metal catalysts or enzymes, with the role of amine additives being to modulate the catalyst's activity or selectivity. nih.gov However, no data is available for systems employing this compound.
Mechanistic Studies of this compound in Diphenoquinone (B1195943) Coupling Reactions
The oxidative coupling of phenols to form diphenoquinones is a key transformation. The mechanism often involves the formation of phenoxyl radicals. Amines can play a role in the catalytic cycle, potentially by facilitating proton transfer or coordinating to a metal center. Despite the theoretical potential for this compound to be involved in such mechanisms, no published mechanistic studies specifically investigating its role in diphenoquinone coupling reactions were found.
Enantioselective Catalysis with Chiral this compound Analogs
Chiral benzylamines are a well-established class of organocatalysts for a variety of enantioselective transformations. csic.esnih.gov These reactions are fundamental to asymmetric synthesis, allowing for the creation of stereochemically defined molecules. researchgate.net However, there is no information available in the scientific literature regarding the synthesis or application of chiral analogs of this compound in enantioselective catalysis. Research in this area tends to focus on other chiral amine scaffolds.
This compound as a Ligand in Metal-Catalyzed Reactions
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. The long octyl chain could impart specific solubility properties (e.g., in nonpolar solvents) to the resulting metal complexes, which could be advantageous in homogeneous catalysis. nih.gov
Synthesis and Characterization of Metal Complexes Featuring this compound as a Ligand
The synthesis of metal complexes typically involves reacting a ligand with a suitable metal salt. nih.gov Characterization is then performed using techniques like FT-IR, NMR spectroscopy, and X-ray crystallography to determine the structure and bonding within the complex. A thorough search of chemical databases and scientific literature revealed no specific reports on the synthesis and characterization of metal complexes where this compound serves as a ligand.
Evaluation in Homogeneous Catalysis for Organic Transformations
Metal complexes are crucial catalysts for a vast array of organic transformations, including cross-coupling, hydrogenation, and oxidation reactions. ias.ac.in The properties of the ligand are critical in determining the catalyst's activity, selectivity, and stability. As no metal complexes featuring this compound as a ligand have been reported, there is consequently no research evaluating their performance in any homogeneous catalytic processes.
Compound Information
Development of Heterogeneous Catalytic Systems Incorporating this compound
Heterogeneous catalysis involves catalysts that exist in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. savemyexams.com A key advantage of this system is the ease of separating the catalyst from the reaction mixture, which allows for catalyst recycling and continuous industrial processes. mdpi.comfrontiersin.org
One common strategy for creating heterogeneous catalysts is to immobilize or "graft" a catalytically active molecule onto a solid support, such as silica, alumina, or a polymer resin. fishersci.co.uk Primary amines, like benzylamine (B48309) and its derivatives, are versatile functional groups that can be tethered to such supports. For example, benzylamine has been successfully immobilized on polystyrene. fishersci.co.uk These supported amines can act as basic catalysts, as ligands for metal centers, or as precursors for more complex catalytic sites.
While direct studies on heterogeneous catalysts incorporating this compound are not prevalent in the literature, its structure suggests a unique potential in this area. The molecule consists of a reactive benzylamine "head" and a long, hydrophobic octyl "tail." If grafted onto a solid support, the this compound moiety could create a unique microenvironment at the catalytic site.
Potential Roles of the 4-Octyl Group in Heterogeneous Catalysis:
Enhanced Substrate Affinity: The long alkyl chain could increase the affinity of the catalyst for non-polar or lipophilic substrates, drawing them from a polar solvent to the active sites on the catalyst surface.
Creation of Hydrophobic Pockets: Similar to the active sites of some enzymes, the octyl groups of multiple adjacent grafted molecules could create a hydrophobic microenvironment, potentially altering reaction pathways or selectivity.
Improved Dispersion: In certain catalyst preparation methods, the octyl chain might aid in the dispersion of the catalyst in non-polar organic media.
Below is a comparative table of substituted benzylamines and their properties, illustrating how the 4-octyl substituent provides significant hydrophobicity compared to other common derivatives.
| Compound Name | Substituent at para-position | Molecular Formula | Key Property Conferred by Substituent |
| Benzylamine | -H | C₇H₉N | Baseline reference |
| 4-Methylbenzylamine | -CH₃ | C₈H₁₁N | Slightly increased electron-donating character and lipophilicity |
| 4-Chlorobenzylamine | -Cl | C₇H₈ClN | Electron-withdrawing character, alters acidity/basicity |
| This compound | -C₈H₁₇ | C₁₅H₂₅N | Strong hydrophobicity/lipophilicity, potential for self-assembly |
Photocatalysis and Electrocatalysis Mediated by this compound Systems
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. nih.gov These catalysts, upon absorbing light, can generate highly reactive species like radicals through single electron transfer (SET) processes. beilstein-journals.orgElectrocatalysis , on the other hand, involves the use of catalysts, typically on an electrode surface, to accelerate electrochemical reactions such as those in fuel cells or for the synthesis of chemicals. frontiersin.orgrsc.org
The direct use of this compound in photocatalytic or electrocatalytic systems is not documented in existing research. However, its chemical properties provide a basis for discussing its potential roles. Amines are frequently used in photocatalysis as sacrificial electron donors. The nitrogen atom's lone pair of electrons can be donated to a photo-excited catalyst, which then initiates the desired chemical transformation. beilstein-journals.org
In the context of this compound, its potential functions could be:
Interfacial Catalysis: The amphiphilic nature of the molecule—possessing both a polar amine group and a non-polar octyl tail—makes it a candidate for reactions occurring at an interface, for example, in an oil-water emulsion. It could self-assemble at the interface, positioning the catalytically relevant amine group precisely where reactants from two different phases meet.
Surface Modification of Electrodes: In electrocatalysis, this compound could be used to form a self-assembled monolayer (SAM) on an electrode surface. The octyl chains would create an ordered, hydrophobic layer, while the amine groups could be oriented towards the electrolyte. This layer could serve multiple purposes: controlling which molecules can access the electrode surface, mediating electron transfer, or acting as anchoring points for other catalytic species. frontiersin.org
The following table summarizes the potential roles of this compound's structural components in these advanced catalytic systems.
| Catalytic Field | Structural Component | Potential Function |
| Photocatalysis | Benzylamine Group | Sacrificial electron donor; basic co-catalyst |
| Octyl Chain | Phase-transfer agent; self-assembly into micelles/vesicles to create reaction nanoreactors | |
| Electrocatalysis | Benzylamine Group | Electrode surface modifier; anchor for metal catalysts; proton shuttle |
| Octyl Chain | Forms self-assembled monolayer (SAM); creates a diffusion barrier; controls substrate access to the electrode |
Biomimetic Catalysis and Enzyme Analogues Based on this compound Scaffolds
Biomimetic catalysis aims to create synthetic catalysts, or "enzyme analogues," that replicate the high efficiency and selectivity of natural enzymes. nih.gov Enzymes often feature a hydrophobic pocket that binds a substrate and an active site with precisely positioned functional groups to carry out the catalysis. nih.gov
The structure of this compound provides a simple yet compelling scaffold for designing such enzyme mimics.
Hydrophobic Binding Pocket: The long octyl chain is a key feature that can mimic the hydrophobic interiors of enzymes. In an aqueous solution, this non-polar tail would tend to associate with non-polar substrates through hydrophobic interactions, effectively "capturing" them from the bulk solution and bringing them into proximity with the active part of the molecule.
Catalytic Headgroup: The benzylamine group can serve as a simple catalytic site. The primary amine can act as a base, a nucleophile, or a hydrogen-bonding site. Furthermore, it can be readily modified to introduce other, more complex catalytic functionalities.
A hypothetical biomimetic catalyst based on the this compound scaffold could involve its incorporation into a larger, more structured system like a micelle or a vesicle. In such an assembly, the octyl chains would form the hydrophobic core, sequestering substrate molecules, while the benzylamine headgroups would be exposed at the surface, poised for catalysis. This arrangement mimics the fundamental principles of enzymatic catalysis.
This table compares features of a typical enzyme active site with the potential analogous features of a system based on this compound.
| Enzyme Feature | Biomimetic Analogue with this compound |
| Substrate Binding | Hydrophobic pocket binds non-polar substrates. |
| Active Site | Specific functional groups (e.g., amines, acids) are precisely positioned. |
| Microenvironment | The local environment (e.g., hydrophobic, polar) is controlled to promote the reaction. |
| Structural Scaffold | A protein backbone holds everything in place. |
Compound Information
4 Octylbenzylamine in Polymer Science and Macromolecular Engineering
Incorporation of 4-Octylbenzylamine as a Monomer or Co-monomer
The bifunctional nature of this compound, possessing a reactive primary amine and a potentially modifiable aromatic ring, makes it a candidate for incorporation into polymer chains as a monomer or co-monomer.
A monomer is a molecule that can react with other monomer molecules to form a polymer. For this compound to be used as a monomer, it would likely need to be converted into a derivative containing at least one other reactive group, making it a bifunctional or multifunctional building block. The design of such monomers would center on adding polymerizable functionalities while retaining the characteristic octyl group.
Potential synthetic strategies could include:
Acrylation or Methacrylation: The primary amine could be reacted with acryloyl chloride or methacryloyl chloride to form an N-(4-octylbenzyl)acrylamide monomer. This monomer could then undergo radical polymerization.
Introduction of a Second Amine or Carboxylic Acid: The aromatic ring could be functionalized with another group, such as a nitro group that is subsequently reduced to an amine, or a carboxyl group via Friedel-Crafts acylation followed by oxidation. This would create a diamine or an amino acid-type monomer suitable for step-growth polymerization.
Conversion to a Hydroxy-functional Monomer: The benzylamine (B48309) could be used as a precursor to create a monomer with a hydroxyl group, for instance, by reacting it with an epoxide. The resulting amino alcohol could then be used in polyester (B1180765) or polyether synthesis.
The specific design would depend on the desired polymer type and properties, with the octyl chain being a key feature for introducing hydrophobicity and potentially influencing polymer solubility and morphology.
Polycondensation is a type of step-growth polymerization where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or methanol. The primary amine of this compound is a classic functional group for polycondensation reactions.
If this compound were used as a co-monomer, its amine group could react with monomers containing two or more carboxylic acid, acyl chloride, or ester groups. For example, reaction with a dicarboxylic acid chloride would lead to the formation of a polyamide. The process is characterized by the disappearance of the monomer early in the reaction, with a significant increase in molecular weight occurring only at very high conversion rates.
The general mechanism for the formation of a polyamide linkage is as follows:
Step 1 (Nucleophilic Attack): The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acyl chloride. Step 2 (Elimination): A chloride ion is eliminated, along with a proton from the amine, to form a stable amide bond and a molecule of hydrochloric acid (which is typically scavenged by a base).
This reactivity allows for the systematic incorporation of the 4-octylbenzyl side group into the polymer backbone, which could be used to control properties such as solubility, thermal characteristics, and intermolecular interactions.
Poly(arylene ether)s are a class of high-performance polymers known for their thermal stability and chemical resistance. Their synthesis typically involves a nucleophilic aromatic substitution (SNAr) polycondensation reaction between a bisphenol and an activated aromatic dihalide.
While this compound is not a direct precursor for a traditional poly(arylene ether) backbone, it could be incorporated to functionalize such polymers. A common strategy involves synthesizing a monomer that contains both the required functionality for polymerization (e.g., a bisphenol) and the desired pendant group. For instance, this compound could be chemically attached to a bisphenol monomer like bisphenol A before polymerization. The subsequent polycondensation of this modified bisphenol with an activated dihalide, such as bis(4-fluorophenyl)sulfone, would result in a poly(arylene ether sulfone) with pendant 4-octylbenzyl groups. The presence of these bulky, hydrophobic side chains would be expected to increase the solubility of the polymer in organic solvents and lower its glass transition temperature.
Polymerization Mechanisms Involving Amine Reactivity (e.g., polycondensation)
Post-Polymerization Modification and Functionalization of Polymer Architectures with this compound
Post-polymerization modification is a powerful technique for synthesizing functional polymers by introducing reactive groups onto a pre-formed polymer chain. This approach allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions.
End-group functionalization involves the chemical modification of the terminal ends of polymer chains. This is a crucial method for creating telechelic polymers or for preparing block copolymers. A primary amine like this compound is a versatile nucleophile for reacting with various electrophilic polymer end-groups.
For instance, polymers synthesized via methods like atom transfer radical polymerization (ATRP) often possess a terminal halogen atom (e.g., bromine). This halogen can be converted to other functional groups. One common transformation is substitution with sodium azide (B81097) to create a terminal azide group. This azide can then react with a terminal alkyne in a "click" chemistry reaction. Alternatively, the terminal halogen can be directly substituted by an amine.
A hypothetical reaction scheme for end-capping a polymer with this compound is presented in the table below.
| Polymer End-Group | Reagent | Reaction Type | Resulting End-Group |
|---|---|---|---|
| -Br (Alkyl Bromide) | This compound | Nucleophilic Substitution | Secondary Amine |
| -COCl (Acyl Chloride) | This compound | Acylation | Amide |
| -NCO (Isocyanate) | This compound | Addition | Urea |
This table presents illustrative examples of potential reactions for end-group functionalization using this compound.
This functionalization would attach the hydrophobic 4-octylphenylmethyl moiety to the polymer terminus, which could influence the polymer's self-assembly behavior in solution or in the solid state.
Side-chain grafting involves attaching functional molecules or other polymer chains onto the backbone of a primary polymer. When polymer chains are grafted at a high density, they form a structure known as a polymer brush. This compound can be grafted onto a polymer backbone that contains reactive electrophilic sites.
Common polymer backbones suitable for this type of modification include:
Polymers with chloromethyl groups: For example, poly(vinylbenzyl chloride) has reactive benzyl (B1604629) chloride units along its chain that can readily undergo nucleophilic substitution with the amine of this compound.
Polymers with anhydride (B1165640) groups: Poly(styrene-co-maleic anhydride) features anhydride rings that can be opened by this compound to form an amide and a carboxylic acid.
Polymers with ester groups: The amine can react with ester side-chains via aminolysis, particularly with activated esters, to form amide linkages. This is a common method for modifying poly(acrylate)s.
The "grafting to" method, where the amine attacks reactive sites on the backbone, is a straightforward way to introduce the 4-octylbenzyl group. This modification would dramatically alter the polymer's properties, introducing the hydrophobicity of the octyl chain and potentially inducing microphase separation or altering surface properties.
End-Group Functionalization of Pre-formed Polymers
Development of Advanced Polymer Architectures
The incorporation of specific functional molecules into complex macromolecular structures is a key focus of modern polymer chemistry, enabling the design of materials with highly tailored properties. However, a thorough review of scientific literature and patent databases reveals no specific studies detailing the use of this compound in the synthesis of advanced polymer architectures such as block, graft, hyperbranched, or dendrimeric polymers.
The following subsections address the specified polymer architectures and note the absence of research findings directly involving this compound.
Synthesis of Block and Graft Copolymers Containing this compound Units
Block and graft copolymers are advanced materials created by combining chemically distinct polymer chains, leading to unique properties driven by phase separation and the distinct functionalities of each block. The synthesis of such polymers typically relies on controlled polymerization techniques.
A comprehensive search of academic and patent literature did not yield any specific examples or methods for the synthesis of block or graft copolymers where this compound is incorporated as a monomer or a functional unit. Research in this area has focused on a wide variety of other monomers, but the use of this compound for these applications is not documented. Consequently, no data tables or detailed research findings on its role in block or graft copolymerization can be provided.
Design of Hyperbranched and Dendrimeric Polymers
Hyperbranched polymers and dendrimers represent two classes of highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular shape and high functionality distinguish them from linear polymers. The design and synthesis of these structures require specialized monomers and controlled, step-wise reaction strategies.
There is no available information in the scientific literature to suggest that this compound has been utilized as a core molecule, a branching unit, or a surface functional group in the design or synthesis of hyperbranched or dendrimeric polymers. The extensive research on dendritic and hyperbranched architectures has explored numerous building blocks, but this compound is not among those reported. Therefore, no information on specific synthetic designs or research findings is available for this topic.
Molecular Recognition and Host-Guest Interactions Involving this compound
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental concept in both biological and chemical systems. nih.govnumberanalytics.com This process is governed by a variety of interactions, including hydrogen bonds, electrostatic forces, and van der Waals interactions, which collectively determine the specificity and strength of the binding. nih.govcarellgroup.de In the context of this compound, its structural features allow it to participate in host-guest chemistry, where one molecule (the host) forms a complex with another (the guest). wikipedia.orgfrontiersin.org
The amine group of this compound can act as a hydrogen bond donor and acceptor, enabling it to recognize and bind to complementary functional groups. nih.govresearchgate.net The aromatic ring can participate in π-π stacking interactions, while the long octyl chain contributes to hydrophobic and van der Waals interactions. numberanalytics.comresearchgate.net These combined interactions allow this compound to selectively bind with various guest molecules, a principle that is foundational to the development of sensors and other molecular devices. psu.eduuu.se The hydrophobic cavity of macrocyclic hosts like cyclodextrins can encapsulate the hydrophobic octyl-benzene portion of this compound, driven by hydrophobic and van der Waals forces. thno.org This encapsulation can alter the physicochemical properties of the guest molecule.
The study of these interactions is crucial for designing systems with high affinity and selectivity, which are essential for applications ranging from drug delivery to catalysis. psu.edukeaipublishing.com The ability to tune the non-covalent interactions by modifying the structure of this compound or the host molecule provides a powerful tool for creating functional supramolecular systems. cranfield.ac.uk
Self-Assembly Phenomena of this compound and its Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. beilstein-journals.orgnih.gov this compound and its derivatives, due to their amphipathic nature, are prone to self-assemble in various solvents. The hydrophobic octyl chains tend to aggregate to minimize contact with polar solvents, while the hydrophilic amine head groups interact with the solvent. This can lead to the formation of various structures such as micelles, vesicles, or other ordered aggregates. mdpi.com
Directed Self-Assembly for Hierarchical Structure Formation
Directed self-assembly (DSA) utilizes external cues or pre-patterned templates to guide the self-assembly process, enabling the formation of highly ordered and complex hierarchical structures. researchgate.netnih.gov This technique can be applied to systems involving this compound to create well-defined nanoscale and mesoscopic architectures. uni-jena.de For instance, by using a patterned substrate, the self-assembly of this compound derivatives can be guided to form specific patterns, such as aligned nanofibers or ordered arrays of micelles. researchgate.net
The formation of hierarchical structures is a multi-step process where initial self-assembled units act as building blocks for larger, more complex structures. uni-jena.denih.gov The interplay of different non-covalent interactions at different length scales is crucial for achieving this level of organization. For example, initial micelle formation driven by hydrophobic interactions can be followed by the organization of these micelles into larger structures through hydrogen bonding or metal coordination involving the amine groups. mdpi.com
Investigation of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in a dilute solution become highly emissive upon aggregation. nih.govrsc.orgmagtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govrsc.org
Derivatives of this compound can be designed to exhibit AIE properties. By incorporating a fluorophore with rotatable components into the molecular structure, the aggregation of these molecules, driven by the self-assembly of the this compound moiety, can restrict the rotation of these components, leading to a significant increase in fluorescence intensity. The AIE phenomenon is highly dependent on the degree of aggregation, which can be influenced by factors such as solvent composition and concentration. mdpi.com The study of AIE in this compound-based systems opens up possibilities for developing novel fluorescent probes and sensors. rsc.orgeuropean-mrs.com
Design and Synthesis of Supramolecular Polymers and Networks Utilizing this compound
Supramolecular polymers are polymeric chains or networks formed through the directional and reversible linkage of monomeric units by non-covalent interactions. wikipedia.orgethz.ch The dynamic nature of these non-covalent bonds imparts unique properties to supramolecular polymers, such as responsiveness to external stimuli. mdpi.com this compound, with its ability to engage in specific intermolecular interactions, is a valuable building block for the construction of such materials.
Hydrogen Bonding Driven Assemblies
Hydrogen bonds are highly directional and specific non-covalent interactions that play a pivotal role in the self-assembly of many biological and synthetic systems. nih.govresearchgate.net The primary amine group of this compound can participate in hydrogen bonding, acting as both a donor and an acceptor. This allows for the formation of one-dimensional chains, tapes, or more complex two- and three-dimensional networks. researchgate.netsc.edu
Metal-Coordination Based Supramolecular Structures
Metal-coordination is another powerful tool for the construction of well-defined supramolecular architectures. sfu.cathno.org The amine group of this compound can act as a ligand, coordinating to various metal ions. This coordination-driven self-assembly can lead to the formation of discrete metallacycles, metallacages, or extended coordination polymers. mdpi.comresearchgate.netelsevier.com
The geometry and coordination preference of the metal ion, combined with the structure of the this compound-based ligand, determine the final architecture of the supramolecular assembly. nih.gov By carefully selecting the metal center and ligand design, it is possible to create materials with specific functions, such as catalytic activity, sensing capabilities, or unique magnetic and optical properties. sfu.ca
Supramolecular Chemistry of 4 Octylbenzylamine Systems
Supramolecular Interactions
The self-assembly of 4-octylbenzylamine in aqueous solutions is fundamentally governed by hydrophobic interactions. This phenomenon arises from the amphiphilic nature of the molecule, which possesses both a hydrophobic (water-fearing) and a hydrophilic (water-loving) moiety. The structure of this compound consists of a long, nonpolar n-octyl alkyl chain attached to a polar benzylamine (B48309) headgroup. This dual character dictates its behavior in water, driving the formation of ordered supramolecular structures.
When introduced into an aqueous medium, the nonpolar octyl tails disrupt the hydrogen-bonding network of water. To maintain this network, water molecules are forced to arrange themselves into highly ordered, cage-like structures around the hydrophobic chains. scribd.comnih.gov This ordering results in a significant decrease in the entropy of the system, which is thermodynamically unfavorable.
This aggregation leads to the formation of micelles, which are colloidal-sized clusters where the hydrophobic octyl chains form a core, shielded from the water, and the hydrophilic benzylamine headgroups form an outer shell, or corona, that interacts with the surrounding aqueous environment. mgcub.ac.in Micelle formation is a cooperative process that occurs only when the concentration of the amphiphile surpasses a specific threshold known as the Critical Micelle Concentration (CMC). mgcub.ac.indataphysics-instruments.com Below the CMC, this compound exists predominantly as monomers in solution. Above the CMC, the excess monomers assemble into micelles. dataphysics-instruments.com
The thermodynamics of micellization for amphiphilic molecules like this compound can be summarized by the Gibbs free energy equation. The process is spontaneous, characterized by a negative Gibbs free energy of micellization (ΔGmic). scribd.com This spontaneity is largely due to the favorable entropic contribution (TΔSmic), which typically outweighs the often-unfavorable (endothermic) enthalpy change (ΔHmic) associated with the process. scribd.comniscpr.res.in
The table below outlines key factors that influence the hydrophobic interactions and micellization of this compound in aqueous media, based on established principles of surfactant chemistry.
Table 1: Factors Influencing the Self-Assembly of this compound in Water
| Factor | Expected Effect on Hydrophobic Interactions & Micellization | Rationale |
| pH | Decreasing the pH will increase the CMC. | At lower pH, the amine headgroup (-NH2) becomes protonated to form a cationic ammonium (B1175870) group (-NH3+). This introduces electrostatic repulsion between the headgroups, making micelle formation less favorable and thus raising the CMC. mgcub.ac.in |
| Temperature | The effect can be complex; often a slight decrease in CMC is observed with increasing temperature for ionic surfactants. | Increasing temperature can decrease the hydration of the headgroups, which may favor micellization. However, it can also disrupt the structured water around the hydrophobic tail, which can oppose micellization. The overall effect depends on the balance of these thermodynamic contributions. mgcub.ac.inacademicjournals.org |
| Electrolyte Addition (e.g., NaCl) | Adding an inert electrolyte will decrease the CMC. | For the protonated (cationic) form of this compound, the added salt ions can screen the electrostatic repulsion between the charged headgroups in the micelle, thereby promoting aggregation at a lower concentration. mgcub.ac.in |
| Alkyl Chain Length | An increase in alkyl chain length (e.g., from octyl to dodecyl) would decrease the CMC. | A longer hydrophobic chain leads to a stronger hydrophobic effect, making the transfer of the monomer from the aqueous environment to the micellar core more favorable. In general, the CMC decreases as the hydrophobic character of the surfactant increases. mgcub.ac.in |
Applications of 4 Octylbenzylamine in Advanced Materials Research
Development of Functional Coatings and Surface Modification Agents
Functional coatings and surface modification are critical technologies used to impart new properties to the surface of a material without altering its bulk characteristics. wikipedia.org These modifications can enhance durability, introduce new functionalities like hydrophobicity or conductivity, and protect against environmental degradation. wikipedia.orgsurtec-cn.com The techniques are vital across numerous industries, including aerospace, automotive, and electronics. wikipedia.org
4-Octylbenzylamine is a particularly promising agent for these applications due to its molecular design. The primary amine (-NH2) group can form strong bonds with various substrates, while the long, nonpolar octyl chain creates a low-energy, water-repellent surface. A key application in this domain is corrosion inhibition. Organic molecules, especially amines, are effective corrosion inhibitors because the nitrogen atom's lone pair of electrons can coordinate with the metal surface, forming a protective film that shields the metal from corrosive substances. mdpi.com The hydrophobic octyl tail of this compound further enhances this protection by repelling water, a key ingredient in many corrosion processes. mdpi.comcrcindustries.com This dual-functionality allows it to act as a robust surface modifying agent, particularly for protecting metals from corrosion. tclgcc.com
| Structural Component | Function in Surface Modification | Relevant Property |
| Amine Group (-NH2) | Adsorbs onto metal surfaces, forming a protective barrier. | Chemisorption, Basicity |
| Octyl Chain (C8H17) | Creates a hydrophobic layer that repels water. | Hydrophobicity, Low Surface Energy |
| Benzyl (B1604629) Group | Provides structural integrity and influences packing density on the surface. | Aromatic Stacking, Steric Hindrance |
Integration into Self-Healing Materials and Responsive Polymeric Systems
Self-healing materials possess the intrinsic ability to repair damage, inspired by biological systems. atriainnovation.com This functionality can significantly extend the lifespan and reliability of materials. espublisher.com Responsive polymers, often called "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. specificpolymers.commdpi.com
The integration of this compound into polymer structures can impart both self-healing and responsive characteristics. The amine group is a key functional handle for achieving these properties.
pH-Responsiveness: The amine group is basic and can be protonated or deprotonated depending on the ambient pH. rsc.org When incorporated into a polymer, this change in charge can trigger conformational changes, leading to swelling/deswelling behavior or alterations in solubility, making the material responsive to pH shifts. rsc.orgnih.gov
Self-Healing Mechanisms: The amine group can participate in dynamic or reversible bonding, which is a cornerstone of intrinsic self-healing systems. espublisher.com It can form reversible hydrogen bonds or be used to create dynamic covalent bonds (e.g., imine bonds) within a polymer network. When the material is damaged, these bonds can break and reform under specific conditions (like heat or a change in pH), allowing the material to mend itself. wiley-vch.de
| Mechanism | Role of this compound | Resulting Property |
| pH-Triggered Response | The amine group acts as a proton acceptor/donor site. | Changes in polymer conformation or solubility. |
| Hydrogen Bonding | The N-H bonds in the amine group act as hydrogen bond donors. | Formation of a reversible, non-covalent network aiding in self-repair. |
| Dynamic Covalent Bonding | The amine group can react with other functional groups (e.g., aldehydes) to form reversible covalent bonds. | A robust network that can break and reform to heal damage. |
Fabrication of Nanomaterials and Nanocomposites Utilizing this compound
Nanomaterials and nanocomposites are at the forefront of materials innovation, offering enhanced properties derived from their nanoscale structures. The synthesis of nanoparticles often requires surface-active agents, or "capping ligands," to control their size, prevent aggregation, and ensure their stable dispersion into other materials, such as polymer matrices.
This compound is well-suited to function as a capping agent or stabilizer in the synthesis of various nanoparticles (e.g., metal, metal oxide). Its structure provides two distinct functionalities:
Surface Binding: The amine head group can coordinate strongly with the surface of a growing nanoparticle, moderating its growth and preventing uncontrolled agglomeration.
Dispersion and Compatibility: The hydrophobic octyl tail extends outwards from the nanoparticle surface, creating a stabilizing layer. This nonpolar shell makes the nanoparticles dispersible in organic solvents or compatible with nonpolar polymer matrices, which is essential for creating homogenous and high-performance nanocomposites.
The use of molecules like this compound allows for precise control over the surface chemistry of nanoparticles, which is crucial for their application in fields like catalysis, electronics, and biomedical imaging. nih.govmdpi.com
| Component of this compound | Function in Nanoparticle Synthesis |
| Amine Head Group | Binds to the nanoparticle surface, controlling growth and preventing aggregation. |
| Octyl Tail | Provides solubility in nonpolar solvents and compatibility with polymer matrices. |
| Overall Molecule | Acts as a stabilizing ligand, enabling the formation of stable nanocomposites. |
Smart Materials and Sensor Development Based on this compound Architectures
Smart materials are designed to sense and react to their environment in a predictable and useful way. olikrom.comucem.ac.uk A sensor is a specific type of smart material that produces a measurable signal in response to a particular analyte or stimulus. nhepscor.org The development of chemical sensors is a significant area of research, with applications in environmental monitoring, industrial process control, and medical diagnostics.
Architectures incorporating this compound can be designed to function as chemical sensors. The fundamental principle relies on the reactivity of the amine group, which can act as a recognition site for specific analytes. For instance, the basic amine can interact with acidic gases (like HCl or NOx). This interaction can be designed to trigger a change in the material's properties, such as its fluorescence, color (chromogenic), or electrical conductivity. This change is the transduced signal that indicates the presence of the analyte.
| Component | Function in Sensor | Example of Interaction |
| Analyte Recognition Site | Amine group | Interaction with acidic vapors or changes in pH. |
| Signal Transduction | Change in the material's bulk property | Alteration of fluorescence or conductivity upon analyte binding. |
| Selectivity Tuning | Octyl chain and benzyl group | Modifying the microenvironment to favor specific analytes. |
Theoretical and Computational Investigations of 4 Octylbenzylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 4-Octylbenzylamine. wikipedia.orguol.de While specific DFT studies on this compound are not extensively documented in publicly available literature, we can infer its properties based on computational analyses of similar aliphatic and alkylbenzylamines. ichem.mduu.nl
The electronic properties of amines are largely dictated by the nitrogen atom's lone pair of electrons and the nature of the substituents attached to it. For this compound, the key structural components influencing its electronic character are the benzylamine (B48309) group and the C8 alkyl chain.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. In amines, the HOMO is typically centered on the nitrogen atom's lone pair, making it a primary site for electrophilic attack. The LUMO, conversely, indicates the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. mdpi.com
For this compound, the electron-donating nature of the octyl group is expected to increase the energy of the HOMO, potentially making it more reactive towards electrophiles compared to unsubstituted benzylamine. DFT calculations on a series of aliphatic amines have shown that as the alkyl chain length increases, there are subtle changes in the molecular electronic structure that can influence properties like corrosion inhibition. ichem.md
Molecular Electrostatic Potential (MEP): An MEP map provides a visualization of the charge distribution on a molecule's surface. For this compound, the MEP would show a region of negative electrostatic potential (red) around the nitrogen atom due to the lone pair, indicating its nucleophilic character. The aromatic ring would exhibit regions of negative potential above and below the plane of the ring, while the benzylic and alkyl protons would show positive potential (blue), indicating their electrophilic character. mdpi.com
Calculated Electronic Properties: Based on studies of similar molecules, the following table summarizes the expected trends in calculated electronic properties for this compound compared to related compounds.
| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (a.u.) | Dipole Moment (Debye) |
| Benzylamine | Lower | Higher | Larger | Lower |
| 4-Methylbenzylamine | Higher than Benzylamine | Similar to Benzylamine | Smaller than Benzylamine | Slightly Higher |
| This compound (Predicted) | Highest | Similar to Benzylamine | Smallest | Highest |
Note: This table is predictive and based on general trends observed in related compounds. Actual values would require specific DFT calculations for this compound.
Computational Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms that are often difficult to study experimentally. escholarship.orgrsc.org While specific mechanistic studies for this compound are scarce, we can infer potential reaction pathways based on computational studies of similar amine-based reactions, such as N-alkylation, oxidation, and coupling reactions. acs.orgnih.govmdpi.com
N-Alkylation Reactions: this compound, as a primary amine, can undergo N-alkylation reactions with various alkylating agents. Computational studies of amine alkylation typically involve locating the transition state (TS) for the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkylating agent. The activation energy barrier for this SN2 reaction can be calculated to predict the reaction rate. The long octyl chain in this compound may introduce steric hindrance that could affect the reaction kinetics compared to smaller benzylamines.
Oxidative Dehydrogenation: Computational studies on the oxidative dehydrogenation of amines catalyzed by metal complexes have revealed detailed mechanistic pathways. mdpi.com For this compound, a potential reaction could be its oxidation to the corresponding imine. DFT calculations could be used to model the interaction of the amine with a catalyst, the activation of C-H bonds, and the subsequent formation of the C=N double bond. Such studies often involve the characterization of intermediate and transition state structures along the reaction coordinate.
Catalytic Coupling Reactions: Benzylamines are important building blocks in organic synthesis and are often used in catalytic coupling reactions. For example, the Buchwald-Hartwig amination is a common method for forming C-N bonds. acs.org Computational studies on such reactions elucidate the catalytic cycle, including oxidative addition, ligand substitution, and reductive elimination steps. For this compound, theoretical investigations could predict its reactivity in such coupling reactions and help in the design of suitable catalysts. osti.gov
A hypothetical reaction pathway for the palladium-catalyzed coupling of this compound with an aryl halide could be investigated computationally. The key steps would involve:
Oxidative addition of the aryl halide to the Pd(0) catalyst.
Coordination of this compound to the Pd(II) complex.
Deprotonation of the coordinated amine by a base.
Reductive elimination to form the N-aryl-4-octylbenzylamine product and regenerate the Pd(0) catalyst.
DFT calculations could provide the Gibbs free energy profile for this entire catalytic cycle, identifying the rate-determining step and the influence of the octyl group on the reaction energetics.
Molecular Dynamics Simulations of Self-Assembly and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules and their interactions, including processes like self-assembly. mdpi.compku.edu.cnarxiv.orgnih.gov The amphiphilic nature of this compound, with its hydrophilic benzylamine head and a long hydrophobic octyl tail, makes it a candidate for self-assembly in various environments.
A study involving molecular simulations of the partitioning of various amines into phospholipid membranes explicitly included this compound. rsc.org The simulations revealed that alkylbenzylamines align vertically in a bilayer, with the alkyl chain protruding into the hydrophobic core. rsc.org This orientation is driven by the hydrophobic effect, which seeks to minimize the contact of the octyl chain with the aqueous phase, and the polar interactions of the amine group with the phospholipid head groups.
Self-Assembly in Aqueous Solution: In an aqueous environment, it is expected that this compound molecules would self-assemble into micelles or other aggregates above a certain critical concentration. MD simulations could model this process, showing the spontaneous aggregation of monomers into structures where the hydrophobic octyl tails are shielded from water in the core, and the polar benzylamine heads form the outer surface, interacting with the surrounding water molecules.
Intermolecular Interactions: The primary intermolecular interactions governing the behavior of this compound include:
Hydrogen Bonding: The -NH2 group can act as both a hydrogen bond donor and acceptor, leading to the formation of networks between molecules.
π-π Stacking: The aromatic rings of the benzyl (B1604629) groups can interact through π-π stacking, contributing to the stability of aggregates.
Van der Waals Forces: The long octyl chains will interact through van der Waals forces, which are a significant driving force for self-assembly.
MD simulations can provide detailed information on the geometry and lifetime of these interactions. For instance, the radial distribution function (RDF) can be calculated to understand the local ordering of molecules around a central one.
| Interaction Type | Key Groups Involved | Predicted Strength | Role in Self-Assembly |
| Hydrogen Bonding | -NH2 --- N- of another molecule | Moderate | Directs head-group interactions |
| π-π Stacking | Benzyl Ring --- Benzyl Ring | Moderate | Stabilizes aggregates |
| Hydrophobic Interactions | Octyl Chain --- Octyl Chain | Strong (in aqueous media) | Primary driving force for aggregation |
| Van der Waals Forces | All atoms | Weak individually, strong collectively | Contributes to overall cohesion |
This table provides a qualitative prediction of the interactions based on the molecular structure.
In Silico Design and Prediction of Novel this compound Derivatives
In silico methods are increasingly used in the design of novel molecules with desired properties, reducing the time and cost associated with experimental synthesis and screening. mdpi.comnih.govlongdom.org By modifying the structure of this compound computationally, it is possible to predict the properties of its derivatives and identify promising candidates for specific applications.
Strategies for Derivative Design: Novel derivatives of this compound could be designed by:
Modifying the Alkyl Chain: Varying the length, branching, or introducing unsaturation in the octyl chain could modulate the molecule's hydrophobicity and its self-assembly properties.
Substituting the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring would alter the electronic properties of the molecule, affecting its reactivity and interaction with other species.
Modifying the Amine Group: Converting the primary amine to a secondary or tertiary amine, or incorporating it into a heterocyclic system, would significantly change its chemical properties and potential applications.
Computational Screening: Once a library of virtual derivatives is created, computational screening can be used to predict their properties. mdpi.comnih.govsioc-journal.cn For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with a desired activity, such as antimicrobial potency or corrosion inhibition. arxiv.org
Molecular docking simulations could be used to predict the binding affinity of the derivatives to a specific biological target, such as an enzyme active site. wikipedia.orgresearchgate.net This is particularly relevant in drug discovery, where such simulations can help identify potential lead compounds. For instance, derivatives of benzylamine have been investigated as potential inhibitors for various enzymes. researchgate.net
Predicted Properties of Hypothetical Derivatives:
| Derivative | Modification | Predicted Change in Property | Potential Application |
| 4-(Perfluorooctyl)benzylamine | Fluorination of alkyl chain | Increased hydrophobicity and thermal stability | Advanced materials |
| 4-Octyl-2,6-dimethylbenzylamine | Steric hindrance around amine | Reduced reactivity at the amine | Fine chemical synthesis |
| N-Methyl-4-octylbenzylamine | Secondary amine | Altered hydrogen bonding capability | Pharmaceutical intermediate |
| This compound-N-acetic acid | Carboxylation of amine | Zwitterionic character, pH-responsive | Smart materials, drug delivery |
This table presents hypothetical derivatives and their predicted properties to illustrate the potential of in silico design.
Advanced Analytical and Spectroscopic Characterization of 4 Octylbenzylamine Systems
High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of 4-Octylbenzylamine by probing the interactions of the molecule with electromagnetic radiation. uobabylon.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. conductscience.com For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its constitution by identifying the different chemical environments of the hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the octyl chain, the aromatic ring, and the benzylic amine group. libretexts.org The terminal methyl group (CH₃) of the octyl chain would appear as a triplet at high field (around 0.9 ppm). The methylene (B1212753) groups (CH₂) of the alkyl chain would produce a complex multiplet in the region of 1.2-1.6 ppm, with the methylene group adjacent to the benzene (B151609) ring appearing further downfield (around 2.6 ppm) as a triplet. The aromatic protons on the benzene ring typically appear as two doublets in the 7.0-7.3 ppm range, characteristic of a 1,4-disubstituted pattern. The benzylic protons (Ar-CH₂-N) would likely be found around 3.8 ppm as a singlet, and the amine protons (-NH₂) would produce a broad singlet that can appear over a wide range but is often found around 1.5-2.0 ppm. libretexts.orgresearchgate.net
¹³C NMR: The carbon NMR spectrum provides complementary information. It would show eight distinct signals for the eight carbons of the octyl chain, four signals for the aromatic carbons (due to symmetry in the 1,4-disubstituted ring), and one signal for the benzylic carbon. rsc.org
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. wikipedia.org The IR spectrum of this compound would display several key absorption bands:
N-H Stretching: Primary amines (R-NH₂) show two characteristic sharp bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org
C-H Stretching: The spectrum will show absorptions for both sp³-hybridized carbons of the octyl chain (just below 3000 cm⁻¹) and sp²-hybridized carbons of the aromatic ring (just above 3000 cm⁻¹). vscht.cz
C=C Stretching: Aromatic ring stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org
N-H Bending: The scissoring vibration of the primary amine group typically appears as a broad band around 1600 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted benzene ring can be found in the 800-860 cm⁻¹ range, providing confirmation of the substitution pattern. wikipedia.org
Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Absorption Range |
|---|---|---|
| ¹H NMR | Alkyl CH₃ | ~0.9 ppm (triplet) |
| Alkyl (CH₂)₆ | ~1.2-1.6 ppm (multiplet) | |
| Ar-CH₂ (alkyl) | ~2.6 ppm (triplet) | |
| NH₂ | ~1.5-2.0 ppm (broad singlet) | |
| Ar-CH₂-N | ~3.8 ppm (singlet) | |
| Aromatic H | ~7.0-7.3 ppm (two doublets) | |
| IR | N-H Stretch (primary amine) | 3300-3500 cm⁻¹ (two sharp bands) |
| sp³ C-H Stretch (alkyl) | 2850-2960 cm⁻¹ (strong) | |
| sp² C-H Stretch (aromatic) | 3000-3100 cm⁻¹ (weak to medium) | |
| C=C Stretch (aromatic) | 1450-1600 cm⁻¹ (medium) | |
| N-H Bend (primary amine) | ~1600 cm⁻¹ (broad) | |
| C-H Out-of-Plane Bend | 800-860 cm⁻¹ (strong) | |
| UV-Vis | π → π* transition | ~220 nm and ~265 nm |
| Mass Spec | Molecular Ion (M⁺) | m/z = 219 |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule. bioglobax.com The chromophore in this compound is the substituted benzene ring. libretexts.org It is expected to exhibit characteristic π → π* transitions. Typically, a substituted benzene ring shows a strong absorption band (the E2-band) around 220 nm and a weaker, structured band (the B-band) around 265 nm. ethz.ch The presence of alkyl and aminomethyl substituents may cause slight shifts in these absorption maxima.
Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns. libretexts.org
Molecular Ion: In electron ionization (EI) MS, this compound would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 219. neu.edu.tr
Fragmentation: The molecule would undergo characteristic fragmentation. A common pathway for benzyl (B1604629) compounds is the cleavage of the benzylic bond to form a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of the amino group (-NH₂) to give a fragment at m/z 202, or the loss of an aminomethyl radical (-CH₂NH₂) to give a fragment at m/z 189. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines.
Chromatographic Separation and Quantification Methodologies (e.g., HPLC-MS, GC-MS)
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. biosynth.com The hydrophobic nature of the octyl chain combined with the polar amine group gives the molecule properties amenable to both gas and liquid chromatography.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) HPLC-MS is a powerful combination that provides physical separation followed by mass analysis, offering high sensitivity and specificity. measurlabs.com For a compound like this compound, reverse-phase HPLC would be the method of choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like formic acid to ensure the amine is protonated). The compound is separated based on its hydrophobicity. measurlabs.com Coupling the HPLC to a mass spectrometer with an electrospray ionization (ESI) source allows for sensitive detection and quantification. nih.gov ESI-MS is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, which for this compound would be at m/z 220. Tandem mass spectrometry (MS/MS) can be used for even greater specificity in quantification by monitoring a specific fragmentation of the parent ion. nih.gov This method is particularly useful for analyzing samples from complex matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. phcogj.com While primary amines can sometimes exhibit poor peak shape in GC, this compound's volatility makes it a candidate for GC-MS analysis. To improve chromatographic performance, derivatization is often employed. The primary amine can be converted into a less polar, more thermally stable derivative, such as a trimethylsilyl (B98337) (TMS) derivative. tcichemicals.com This process reduces tailing and improves peak symmetry. The sample is then vaporized and separated on a capillary column (e.g., a DB-5 or similar) before entering the mass spectrometer, where electron ionization typically generates a library-searchable fragmentation pattern for identification. nih.gov
Interestingly, due to its structure, this compound itself has been shown to be useful as a chromatographic stationary phase, where it can be immobilized on a surface to separate solutes based on their affinity for anions and aromatic hydrocarbons. biosynth.com
Structural Elucidation via X-ray Diffraction and Advanced Microscopy for Assembled Systems
X-ray Diffraction (XRD) Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uol.de While no published crystal structure for this compound itself is available, analysis of closely related structures provides insight into the information that can be obtained. For example, the crystal structure of S-octyl (E)-3-(4-methoxybenzylidene)dithiocarbazate, which also contains an octyl chain and a substituted benzylidene group, was solved and found to crystallize in a monoclinic system. researchgate.net
An XRD analysis of this compound would provide precise data on:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal. wikipedia.org
Space Group: The description of the crystal's symmetry elements.
Atomic Coordinates: The exact position of every atom within the unit cell.
Supramolecular Structure: Crucial information on how molecules pack together in the solid state. For this compound, this would reveal how the long octyl chains interact (e.g., via van der Waals forces, potentially leading to interdigitation) and how the polar amine groups form hydrogen bonds, which could lead to the formation of dimers, chains, or more complex networks. researchgate.netwikipedia.org
This information is vital for understanding the material's physical properties and for designing materials where molecular self-assembly is important.
Advanced Microscopy for Assembled Systems Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are not used for determining the internal crystal structure but are invaluable for visualizing how molecules like this compound organize on surfaces. These methods can image self-assembled monolayers (SAMs) or other thin films, revealing information about surface coverage, domain formation, and the orientation of the molecules relative to the substrate. This is particularly relevant given that this compound can be immobilized on surfaces for applications such as chromatography. biosynth.com
Hyphenated Analytical Techniques for Complex Mixture Analysis and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for modern chemical analysis. nih.govsaspublishers.com They provide a multi-dimensional analysis where components of a mixture are first separated and then individually identified. ijpsjournal.com
For systems involving this compound, these techniques are critical for:
Complex Mixture Analysis: In environmental samples, biological fluids, or industrial product streams, this compound is likely to be present with numerous other compounds. Techniques like HPLC-MS and GC-MS can separate it from the matrix and provide unambiguous identification and quantification, even at trace levels. asiapharmaceutics.infonih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity by isolating a specific parent ion and monitoring its unique fragments, effectively filtering out background noise. chromatographyonline.com
Reaction Monitoring: During the synthesis of this compound or its derivatives, hyphenated techniques can be used to monitor the reaction's progress in near real-time. A small aliquot can be analyzed by HPLC-MS or GC-MS to track the disappearance of reactants and the appearance of the product, allowing for optimization of reaction conditions (e.g., temperature, time, catalysts) and the identification of any byproducts or intermediates. ijpsjournal.com
Other powerful hyphenated techniques such as LC-NMR, which couples liquid chromatography with NMR spectroscopy, can provide even more detailed structural information on separated components without the need for prior isolation, proving invaluable for identifying unknown impurities or metabolites in complex mixtures. saspublishers.com The combination of separation power and detection specificity makes hyphenated methods the gold standard for the advanced characterization of this compound systems. researchgate.net
Emerging Research Frontiers and Future Perspectives
Sustainable Synthesis and Green Chemistry Applications of 4-Octylbenzylamine
The chemical industry is undergoing a significant transformation towards more environmentally benign practices, and the synthesis of this compound is a key area for implementing these principles. matanginicollege.ac.innih.gov Green chemistry focuses on minimizing waste, using safer chemicals, reducing energy consumption, and utilizing renewable resources. matanginicollege.ac.inliverpool.ac.uk
Key Green Synthesis Strategies:
Catalytic Reductive Amination: Reductive amination is a primary method for synthesizing amines from carbonyl compounds. numberanalytics.com Traditional methods often rely on stoichiometric reducing agents that generate significant waste. commonorganicchemistry.com Modern research focuses on catalytic hydrogenation, which uses hydrogen gas and a metal catalyst (like palladium), offering high atom economy and producing only water as a byproduct. numberanalytics.comwikipedia.org The development of heterogeneous catalysts is particularly promising, as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles of waste prevention and catalyst reuse. rsc.orgjetir.org
Use of Greener Solvents: A major source of waste in chemical production comes from solvents. nih.gov Research is exploring the use of safer, more sustainable solvents for amine synthesis, such as water, supercritical fluids (like CO2), or bio-based solvents, to replace conventional volatile organic compounds. matanginicollege.ac.innih.govrsc.org Performing reactions in solvent-free conditions is another ideal approach being investigated. gctlc.org
Energy Efficiency: Developing synthetic routes that operate at ambient temperature and pressure significantly reduces the environmental and economic impact of chemical processes. matanginicollege.ac.in The use of highly active catalysts can help achieve this by lowering the activation energy required for the reaction. jetir.org
Biocatalysis: The use of enzymes, such as imine reductases and amine dehydrogenases, offers a highly selective and environmentally friendly alternative for amine synthesis. uva.nlmdpi.com These biocatalytic methods operate under mild conditions (temperature and pH) and can produce chiral amines with high enantiomeric excess, a critical factor in the pharmaceutical industry. uva.nleuropeanpharmaceuticalreview.com
The principles of green chemistry are being applied to create more sustainable pathways for producing amines like this compound. The table below outlines some of these approaches.
| Green Chemistry Principle | Application to this compound Synthesis | Research Finding/Benefit |
| Waste Prevention | One-pot synthesis, such as direct reductive amination, eliminates the need to isolate intermediate products, reducing waste. wikipedia.orggctlc.org | Streamlines operations and minimizes the generation of byproducts. gctlc.org |
| Atom Economy | Catalytic hydrogenation uses a catalyst and H2, incorporating a high percentage of reactant atoms into the final product. numberanalytics.com | Maximizes the efficiency of raw material use, a core tenet of sustainable synthesis. liverpool.ac.uk |
| Less Hazardous Synthesis | Replacing toxic reagents with safer alternatives, such as using biocatalysts or non-toxic metal catalysts. uva.nlrub.de | Improves the safety profile of the synthesis process for both researchers and the environment. liverpool.ac.uk |
| Design for Energy Efficiency | Employing catalysts that function effectively at ambient temperature and pressure. matanginicollege.ac.in | Reduces the overall energy consumption and carbon footprint of the manufacturing process. matanginicollege.ac.in |
| Use of Renewable Feedstocks | Exploring bio-based sources for the starting materials (e.g., aldehydes or ketones derived from biomass). matanginicollege.ac.in | Decreases reliance on petrochemicals, moving towards a more sustainable chemical industry. matanginicollege.ac.in |
Interdisciplinary Research Directions and Synergies
The unique structure of this compound, which combines a reactive amine group with a long, nonpolar octyl chain attached to an aromatic ring, makes it a valuable candidate for research at the intersection of chemistry, materials science, and nanotechnology. ucdavis.educase.edu
Materials Science: The amine functionality allows this compound to act as a monomer or a curing agent in the synthesis of advanced polymers and resins. Patents have cited its potential use in creating phenylene ether oligomers, which are components of high-performance thermosetting resins used in electronics and aerospace for their thermal stability and dielectric properties. google.comgoogle.com The long octyl chain can impart flexibility and modify surface properties, making it a target for developing new functional polymers. cas.org
Nanotechnology: In nanotechnology, molecules that can self-assemble or modify surfaces are crucial. iaea.org The amphiphilic nature of this compound (having both polar and non-polar regions) suggests potential applications in the formation of monolayers or as a capping agent to stabilize nanoparticles, preventing them from aggregating and controlling their growth. rsc.org This is a cross-disciplinary field that merges chemistry, physics, and engineering to create novel functional systems. iaea.orgomniascience.comfrontiersin.org
Interdisciplinary research thrives on combining expertise from different fields to solve complex problems. researchgate.netnih.gov For this compound, this could involve collaborations between organic chemists synthesizing new derivatives, materials scientists testing their performance in polymers, and physicists characterizing the resulting materials' properties. plos.orgi2insights.org
Challenges and Opportunities in the Advanced Chemical Research of this compound
Despite its potential, the advancement of research on this compound faces several challenges that also present significant opportunities for innovation.
Current Challenges:
Cost-Effective and Scalable Synthesis: While greener synthetic routes are being developed, ensuring they are economically viable and scalable for industrial production remains a primary challenge. rsc.org The cost of advanced catalysts and the efficiency of multi-step syntheses can be prohibitive. rsc.org
Environmental Impact of Production: The production of specialty chemicals can generate significant chemical waste and have a notable carbon footprint. plos.orgeuropa.eukunakair.com A full life cycle assessment of this compound synthesis is needed to identify and mitigate environmental hotspots, from raw material sourcing to final product disposal. plos.org
Limited Application Data: Compared to more common industrial amines, there is a relative scarcity of published data on the performance of this compound in a wide range of applications. This knowledge gap can hinder its adoption in new technologies. nih.gov
Future Opportunities:
Development of Novel Catalysts: There is a significant opportunity in designing highly active, selective, and durable catalysts for reductive amination that are made from earth-abundant, non-toxic metals or even metal-free organocatalysts. mdpi.comfrontiersin.org
Exploration of New Applications: The compound's unique structure warrants investigation into new application areas, such as in the formulation of specialty surfactants, as a building block for liquid crystals, or in the synthesis of active pharmaceutical ingredients (APIs). numberanalytics.com
Computational Materials Design: Using computational modeling and data science, researchers can predict the properties of polymers and materials derived from this compound, accelerating the discovery of new applications and reducing the need for extensive empirical testing. case.edu This approach can help screen potential uses and optimize molecular structures for desired outcomes.
The progression of research on this compound is emblematic of the broader evolution in chemical sciences, where sustainability, interdisciplinary synergy, and overcoming complex challenges define the path toward innovation.
Q & A
Q. How can researchers synthesize and characterize 4-Octylbenzylamine to ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols emphasizing purity control and structural validation. Use databases like SciFinder or Reaxys to verify novelty or confirm known synthesis routes . For characterization, employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm molecular structure and purity. Report melting points and compare with literature data if available . Experimental details must be documented rigorously, including solvent systems and purification steps, to enable replication .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound in solution?
- Methodological Answer : Use HPLC with UV-Vis detection to monitor degradation products under varying conditions (e.g., pH, temperature). Pair with mass spectrometry to identify decomposition intermediates. For stability studies, employ accelerated aging protocols and kinetic modeling to predict shelf life. Include controls such as inert atmosphere testing to isolate oxidation effects .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer : Cross-validate data using multiple authoritative sources (e.g., NIST Chemistry WebBook, PubChem) and replicate experiments under standardized conditions. If inconsistencies persist, conduct a meta-analysis using statistics like I² to quantify heterogeneity across studies . Report methodological variations (e.g., solvent choice, temperature) that may explain discrepancies .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s reported pharmacological activity across studies?
- Methodological Answer : Perform a systematic review adhering to PRISMA guidelines, prioritizing studies with robust blinding and controls. Use H and R statistics to assess heterogeneity in effect sizes . If mechanisms are unclear, design follow-up experiments (e.g., receptor binding assays, molecular docking) to isolate confounding variables like stereochemical purity or solvent interactions .
Q. How can researchers optimize experimental design for structure-activity relationship (SAR) studies involving this compound derivatives?
- Methodological Answer : Adopt a factorial design to test variables (e.g., alkyl chain length, substituent position). Use computational tools (e.g., DFT calculations, molecular dynamics) to predict interactions before synthesis. Validate predictions with in vitro assays and apply multivariate analysis (e.g., PCA) to identify key structural determinants .
Q. What protocols ensure safe handling of this compound given its potential hazards?
- Methodological Answer : Follow GHS guidelines: Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact (P280/P302+P352) . Implement spill containment measures (P273/P391) and dispose of waste via certified facilities (P501) . Conduct regular risk assessments and document near-miss incidents to refine safety protocols.
Data Management and Reproducibility
Q. How should researchers document and share this compound data to enhance reproducibility?
- Methodological Answer : Include raw spectral data (NMR, MS), chromatograms, and crystallographic files (if applicable) in supplementary materials. Use platforms like Zenodo or Figshare for open access. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs .
Q. What criteria validate the use of this compound as a reference standard in bioassays?
- Methodological Answer : Establish purity (>95% by HPLC), batch-to-batch consistency (via QC metrics), and stability under assay conditions. Cross-check against certified reference materials (CRMs) if available. Report limits of detection (LOD) and quantification (LOQ) for each application .
Literature and Evidence Synthesis
Q. Which academic databases are most effective for retrieving high-quality studies on this compound?
Q. How can researchers mitigate bias when interpreting conflicting results in this compound research?
- Methodological Answer :
Apply the Cochrane Risk of Bias Tool to assess study quality, focusing on randomization, blinding, and attrition rates . Conduct sensitivity analyses to test if excluding high-bias studies alters conclusions. Pre-register hypotheses and analysis plans to reduce confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
